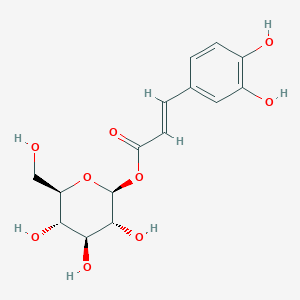

1-O-Caffeoylglucose

Description

Properties

CAS No. |

14364-08-0 |

|---|---|

Molecular Formula |

C15H18O9 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+ |

InChI Key |

WQSDYZZEIBAPIN-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

melting_point |

96 - 98 °C |

physical_description |

Solid |

Synonyms |

b-D-Glucopyranose, 1-[3-(3,4-dihydroxyphenyl)-2-propenoate] |

Origin of Product |

United States |

Occurrence and Biological Distribution of 1 Caffeoyl Beta D Glucose

Natural Sources and Plant Species

1-Caffeoyl-beta-D-glucose has been isolated and identified from numerous plant species, indicating its role as a metabolite in the plant kingdom. Research has confirmed its presence in the fruits, aerial parts, flowers, rhizomes, and leaves of different plants. The identification in each species has been accomplished through various methods of extraction, separation, and structural elucidation.

Table 1: Natural Plant Sources of 1-Caffeoyl-beta-D-glucose

| Plant Species | Family | Plant Part |

|---|---|---|

| Luffa cylindrica | Cucurbitaceae | Fruits |

| Ranunculus muricatus | Ranunculaceae | Aerial Parts |

| Balanophora laxiflora | Balanophoraceae | Flowers, Whole Plant |

| Aruncus dioicus var. kamtschaticus | Rosaceae | Aerial Parts |

| Cibotium barometz (Cibotii rhizoma) | Dicksoniaceae | Rhizome |

The presence of 1-O-caffeoyl-β-D-glucose has been confirmed in the fruits of Luffa cylindrica (L.) Roem, commonly known as the sponge gourd. researchgate.netnih.govinvasive.org In a study focused on hydrophilic antioxidant constituents, this compound was one of eight isolated through an antioxidant-guided assay. researchgate.netnih.govinvasive.org The isolation process involved the use of high-speed countercurrent chromatography (HSCCC). researchgate.netinvasive.org Its structural identification was subsequently confirmed using electrospray ionization-mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis. researchgate.netnih.govinvasive.org This research identified 1-O-caffeoyl-β-D-glucose alongside other phenolic compounds, such as p-coumaric acid, 1-O-feruloyl-β-D-glucose, and various flavonoid glycosides, for the first time in this plant. researchgate.net

1-Caffeoyl-beta-D-glucose has been isolated from the aerial parts of Ranunculus muricatus. google.commdpi.comscispace.com In one study, the shade-dried and powdered aerial portions of the plant were extracted with methanol (B129727). google.com The isolation of the active compounds from the methanolic extract was achieved using column chromatography. google.com The structure of the isolated compound, identified as caffeoyl-β-D-glucopyranoside, was elucidated using a combination of spectral techniques, including Ultraviolet (UV), Infrared (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS). google.com

The compound 1-Caffeoyl-beta-D-glucose is found in the parasitic plant Balanophora laxiflora. kesifaraci.com It has been successfully isolated from both the flowers and the whole plant. mdpi.comsquarespace.com Research screening for antioxidant phytochemicals in the flowers of B. laxiflora identified 1-O-(E)-caffeoyl-b-D-glucopyranose as one of the major bioactive constituents. mdpi.com In another study, the compound, referred to as 1-O-E-caffeoyl-β-glucose, was isolated from the n-butanol (n-BuOH) fraction of the whole plant. squarespace.com The separation was performed using Sephadex LH-20 column chromatography with methanol as the eluent. squarespace.com

Investigations into the bioactive constituents of Aruncus dioicus var. kamtschaticus have led to the isolation of 1-O-caffeoyl-β-D-glucopyranose from its aerial parts. wikidata.orgebi.ac.uk The compound was obtained from the n-butanol (n-BuOH) fraction of the plant material. wikidata.org Its structure was confirmed by comparing its spectral data with values reported in existing literature. wikidata.org In one particular study, 1-O-caffeoyl-β-D-glucopyranose was noted as being isolated for the first time from this plant, along with sambunigrin. wikidata.org It is listed among other phenolic glycosides and monoterpenoids found in this variety of Goat's beard. mdpi.comresearchgate.net

Studies on the chemical constituents of the twigs and leaves of Ligustrum obtusifolium have identified various phenolic compounds, including flavonoids like luteolin (B72000) and its glycosides, as well as lignans (B1203133) such as pinoresinol. nih.gov The plant is also known to contain oleuropein, a phenolic secoiridoid glycoside. researchgate.net However, based on the reviewed scientific literature, the specific compound 1-Caffeoyl-beta-D-glucose has not been explicitly reported as being isolated from Ligustrum obtusifolium.

Similarly, phytochemical profiling of Adenocaulon himalaicum has revealed the presence of numerous phenolic compounds, particularly in its leaves. nih.gov These include several members of the caffeoylquinic acid family, such as neochlorogenic acid, chlorogenic acid, and isochlorogenic acids A and B. nih.gov Other research has isolated different types of glycosides and acetylenes from the plant's aerial parts. While the plant is rich in caffeic acid derivatives, the specific isolation of 1-Caffeoyl-beta-D-glucose from Adenocaulon himalaicum is not detailed in the surveyed literature.

Identification in Centella asiatica

Centella asiatica, commonly known as Gotu Kola, is a medicinal herb belonging to the Apiaceae family. researchgate.netrjpbcs.com Its chemical composition is complex, rich in triterpenoids, which are considered its most significant active constituents. researchgate.netmdpi.com Alongside these major components, phytochemical analyses have identified 1-caffeoyl-beta-D-glucose as one of the numerous compounds present in Centella asiatica extracts. semanticscholar.org The identification of this and other phenolic compounds like various di-o-caffeoyl quinic acids, rosmarinic acid, and flavonoids contributes to the comprehensive understanding of the plant's chemical profile. rjpbcs.com

Distribution within Plant Tissues and Organs

The distribution of 1-caffeoyl-beta-D-glucose within a plant is not uniform; it is localized in various tissues and organs, where it likely serves specific physiological functions. This compound is considered a plant metabolite and has been identified in a variety of plant species. nmppdb.com.ngebi.ac.uk

Research has shown its presence in different plant parts, including:

Aerial Parts: In a study on Ranunculus muricatus, the compound was successfully isolated from the aerial parts of the plant, which includes the leaves and stems.

Roots: In sweet potato (Ipomoea batatas), a pathway involving caffeoyl-glucose has been reported in the roots, suggesting its role in the biosynthesis of other compounds like chlorogenic acid. nih.gov

Flowers: The compound has been noted in the flowers of plants from the Magnoliaceae family. mdpi.com

Fruits and Vegetables: It is also found in several common food items, such as bell peppers (Capsicum annuum) and onions (Allium species). foodb.ca

The specific localization within tissues, such as the cork or xylem, can be crucial for the plant's defense mechanisms against external stresses. acs.org The concentration and presence of 1-caffeoyl-beta-D-glucose can be influenced by the plant's developmental stage, environmental conditions, and the specific organ's metabolic needs.

Interactive Table: Documented Occurrence of 1-Caffeoyl-beta-D-glucose in Various Plant Species and Tissues

| Plant Species | Family | Tissue/Organ |

| Ranunculus muricatus | Ranunculaceae | Aerial Parts |

| Ipomoea batatas (Sweet Potato) | Convolvulaceae | Roots |

| Magnoliaceae family plants | Magnoliaceae | Flowers |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruits |

| Allium species (e.g., Onion) | Amaryllidaceae | Bulbs |

| Centella asiatica (Gotu Kola) | Apiaceae | General Extract |

| Balanophora japonica | Balanophoraceae | Not specified |

| Balanophora laxiflora | Balanophoraceae | Not specified |

Biosynthesis and Metabolic Pathways of 1 Caffeoyl Beta D Glucose in Biological Systems

Precursor Compounds and Initial Biosynthetic Steps

The journey to 1-Caffeoyl-beta-D-glucose begins with the synthesis of its core components, caffeic acid and glucose. Caffeic acid is a product of the phenylpropanoid pathway, which itself originates from the shikimic acid pathway.

Role of Shikimic Acid Pathway in Caffeic Acid Formation

The shikimic acid pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other significant aromatic compounds. researchgate.net This pathway commences with the precursors phosphoenolpyruvic acid and erythrose-4-phosphate, which are intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a series of seven enzymatic reactions, chorismate is produced, which serves as a critical branch-point intermediate. researchgate.net In plants, chorismate is the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. zobodat.at Phenylalanine, in particular, is the primary precursor for the synthesis of caffeic acid and other phenylpropanoids. mdpi.comnih.gov

The pathway's significance extends to the production of quinic acid, a secondary metabolite formed by the reduction of 3-dehydroquinic acid, an early intermediate in the shikimic acid pathway. nih.gov While not a direct precursor to 1-caffeoyl-beta-D-glucose, quinic acid can be esterified with caffeic acid to form chlorogenic acid, highlighting the diverse outputs of this central metabolic route. mdpi.com

Involvement of Phenylalanine Deamination and Cinnamic Acid Transformation

The entry point into the general phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). rsc.orgmdpi.comresearchgate.net This crucial step yields trans-cinnamic acid and ammonia. tandfonline.com The activity of PAL is a key regulatory point in the biosynthesis of a vast array of secondary metabolites derived from cinnamic acid. researchgate.net

Following its formation, trans-cinnamic acid undergoes hydroxylation to produce p-coumaric acid, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.com Subsequently, p-coumaric acid is further hydroxylated at the 3-position to yield caffeic acid. mdpi.com This transformation is a critical step in the biosynthesis of many caffeic acid derivatives, including 1-caffeoyl-beta-D-glucose. mdpi.comnih.gov

Enzymatic Glycosylation Mechanisms

The final step in the formation of 1-Caffeoyl-beta-D-glucose is the attachment of a glucose molecule to caffeic acid. This glycosylation process is mediated by specific enzymes that facilitate the formation of an ester bond.

Acyltransferase Activity and Ester Formation with Glucose

The esterification of caffeic acid with glucose to form 1-Caffeoyl-beta-D-glucose is catalyzed by acyltransferases. nih.gov Specifically, enzymes from the BAHD family of acyltransferases are known to be involved in the formation of such esters. These enzymes catalyze the transfer of an acyl group, in this case, the caffeoyl group from a donor molecule to the glucose acceptor. While some acyltransferases utilize acyl-CoA thioesters as donors, others can use activated glucose esters. nih.govpnas.org In the context of 1-caffeoyl-beta-D-glucose synthesis, an acyltransferase facilitates the condensation of the carboxyl group of trans-caffeic acid with the 1-hydroxy group of β-D-glucopyranose. ebi.ac.ukcontaminantdb.ca

Role of UDP-Glucosyltransferases (UGTs) in 1-O-Glycoside Formation

UDP-glucosyltransferases (UGTs) are a large family of enzymes that play a pivotal role in the glycosylation of a wide array of plant secondary metabolites, including phenylpropanoids. nih.govfrontiersin.org These enzymes catalyze the transfer of a glucose moiety from an activated donor molecule, typically UDP-glucose, to a specific acceptor molecule. frontiersin.org In the biosynthesis of 1-caffeoyl-beta-D-glucose, a UGT catalyzes the formation of the 1-O-β-D-glucose ester of caffeic acid. frontiersin.orgoup.com This reaction involves the transfer of glucose from UDP-glucose to the carboxylic acid group of caffeic acid. rhea-db.org The resulting 1-O-caffeoyl-β-D-glucose is considered a high-energy compound that can serve as an acyl donor in subsequent transacylation reactions for the synthesis of other hydroxycinnamic acid esters. pnas.orgfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of 1-Caffeoyl-beta-D-glucose

| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Substrates | Products |

| Lyase | Phenylalanine ammonia-lyase (PAL) | Deamination | L-Phenylalanine | trans-Cinnamic acid, Ammonia |

| Monooxygenase | Cinnamate 4-hydroxylase (C4H) | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| Monooxygenase | p-Coumarate 3-hydroxylase (C3H) | Hydroxylation | p-Coumaric acid | Caffeic acid |

| Transferase | UDP-glucosyltransferase (UGT) | Glycosylation | Caffeic acid, UDP-glucose | 1-Caffeoyl-beta-D-glucose, UDP |

| Transferase | Acyltransferase (BAHD family) | Acylation | Caffeoyl-CoA, Glucose | 1-Caffeoyl-beta-D-glucose, CoA |

Specificity of Acyl Donors in Related Pathways

The specificity of acyl donors is a critical aspect of the biosynthesis of various acylated plant metabolites. In many pathways, activated hydroxycinnamates in the form of CoA esters or glucose esters serve as the primary acyl donors. oup.com For instance, 1-O-sinapoyl-β-glucose acts as the sinapoyl donor for the synthesis of sinapoyl-malate and sinapoyl-choline in Brassicaceae. nih.govoup.com Similarly, 1-O-galloyl-β-D-glucose is the acyl donor in the biosynthesis of gallotannins. pnas.org

The choice of acyl donor can be influenced by the specific acyltransferase involved. While many acyltransferases utilize acyl-CoAs, a distinct class of serine carboxypeptidase-like (SCPL) acyltransferases uses 1-O-β-acyl-glucoses as donor substrates. mdpi.com This highlights the metabolic flexibility within plants to produce a diverse array of acylated compounds. The formation of 1-O-caffeoyl-β-D-glucose provides a pool of an activated caffeoyl group that can potentially be used in other transesterification reactions, underscoring its role as both a stable metabolite and a potential intermediate. pnas.orgfrontiersin.org

Table 2: Comparison of Acyl Donors in Phenylpropanoid Metabolism

| Acyl Donor | Acyl Group Transferred | Resulting Compound Class (Example) | Reference |

| Caffeoyl-CoA | Caffeoyl | Chlorogenic acid | nih.gov |

| 1-O-Caffeoyl-β-D-glucose | Caffeoyl | Caffeoyl esters | pnas.org |

| 1-O-Sinapoyl-β-D-glucose | Sinapoyl | Sinapate esters (e.g., sinapoyl-malate) | nih.govoup.com |

| 1-O-Galloyl-β-D-glucose | Galloyl | Gallotannins | pnas.org |

| 1-O-Feruloyl-β-D-glucose | Feruloyl | Feruloylated betacyanins | pnas.org |

Metabolic Fate and Transformations in Plants

In plant systems, 1-Caffeoyl-beta-D-glucose, a plant metabolite formed from the esterification of trans-caffeic acid and beta-D-glucose, undergoes several metabolic transformations. ebi.ac.uknmppdb.com.ng These processes are critical for the regulation of phenolic compound pools and contribute to various physiological functions within the plant. The primary metabolic routes involve enzymatic cleavage of the ester bond and oxidation of the caffeoyl moiety.

The breakdown of 1-Caffeoyl-beta-D-glucose can be initiated by hydrolysis, a reaction that cleaves the ester bond connecting the caffeoyl group to the glucose molecule. This process is catalyzed by specific hydrolase enzymes, yielding caffeic acid and β-D-glucose as products. mdpi.com While esterases are known to cleave such ester linkages, enzymes within the glycosidase family, particularly those with broad substrate specificity, also play a role. mdpi.com

Enzymes belonging to the glycoside hydrolase family 1 (GH1), which typically function as β-glycosidases, have been identified to possess acyl-glucose–dependent glucosyltransferase activity. nih.gov These enzymes demonstrate a reverse hydrolytic capability and structural similarity to β-glycosidases that are responsible for the cleavage of glycosidic bonds. mdpi.comnih.gov The hydrolysis of the ester in 1-caffeoyl-β-D-glucose releases caffeic acid, a core compound in the phenylpropanoid pathway, making it available for the synthesis of other metabolites like lignin (B12514952) or other caffeoyl esters. nih.gov Carboxylesterases, part of the α/β-hydrolase fold superfamily, are another class of enzymes that catalyze the hydrolysis of carboxylic esters, contributing to the metabolic turnover of compounds like 1-caffeoyl-β-D-glucose in plants. tandfonline.com

Table 1: Enzymes Involved in the Hydrolysis of 1-Caffeoyl-beta-D-glucose This table is generated based on data from related enzymatic processes.

| Enzyme Class | Specific Enzyme Family/Example | Bond Cleaved | Products |

|---|---|---|---|

| Hydrolases | β-Glucosidases (from GH1 family) nih.gov | Ester linkage | Caffeic acid + β-D-glucose |

| Hydrolases | Phenolic Acid Esterases mdpi.com | Ester linkage | Caffeic acid + β-D-glucose |

The caffeoyl group of 1-Caffeoyl-beta-D-glucose is susceptible to oxidation, primarily due to its catechol (3,4-dihydroxyphenyl) structure. This oxidation is a key transformation that leads to the formation of highly reactive ortho-quinones (o-quinones). ebi.ac.uk The oxidation of the catechol moiety to an o-quinone is a rapid process. ebi.ac.uk

This transformation can be enzymatic, often mediated by polyphenol oxidases (PPOs), or non-enzymatic. The resulting caffeoyl-quinone derivative of the glucose ester is a potent electrophile. researchgate.net These quinones are generally unstable and readily react with available nucleophiles within the plant cell, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins. researchgate.net This reactivity can lead to the formation of covalent adducts, contributing to processes like enzymatic browning in damaged plant tissues and playing a role in plant defense mechanisms. The initial oxidation product, caffeic acid o-quinone, is highly unstable and can be rapidly replaced by various condensation products. ebi.ac.uk

Table 2: Oxidation Pathway of the Caffeoyl Moiety This table outlines the generalized oxidation process for the caffeoyl group.

| Reactant | Key Structural Feature | Reaction | Intermediate Product | Reactivity of Product |

|---|

Isolation and Purification Methodologies for 1 Caffeoyl Beta D Glucose

Solvent Extraction Techniques

The initial and critical phase in obtaining 1-Caffeoyl-beta-D-glucose from plant matrices is solvent extraction. The choice of solvent and the optimization of extraction parameters are paramount in maximizing the yield and initial purity of the target compound.

Methanol (B129727) Extraction from Plant Matrices

Methanol is a frequently utilized solvent for the extraction of 1-Caffeoyl-beta-D-glucose and other phenolic compounds from plant materials. nih.govgoogle.com Its effectiveness stems from its polarity, which allows for the efficient solubilization of these compounds. A common procedure involves shade-drying the plant material, powdering it to increase the surface area for extraction, and then soaking the powder in methanol at room temperature. nih.govresearchgate.net For instance, in the isolation of 1-Caffeoyl-beta-D-glucose from Ranunculus muricatus, the powdered aerial parts of the plant were extracted with methanol at room temperature for 24 hours. nih.gov Similarly, a study on Ipomoea mauritiana tubers utilized 80% methanol for extraction. The resulting crude methanolic extract is then typically concentrated under reduced pressure to yield a residue that is ready for further fractionation and purification.

Optimization of Solvent Systems and Extraction Parameters

Optimizing the extraction process is crucial for enhancing the recovery of 1-Caffeoyl-beta-D-glucose. Several factors, including solvent composition, temperature, time, and the solid-to-solvent ratio, significantly influence the extraction efficiency.

For example, a study on the extraction of phenolic compounds from artichoke found that 100% methanol was the most efficient solvent. bioresearch.ro The optimization of extraction conditions for caffeoylquinic acids from chicory roots was achieved using a D-optimal design, with temperature and ethanol (B145695) percentage being key variables. researchgate.net In another instance, the extraction of compounds from spent coffee grounds was optimized by evaluating different temperatures and solvent volumes. mdpi.com The use of ultrasound-assisted extraction (UAE) has also been explored to enhance efficiency, with factors like water content in ethanol and extraction time being critical. mdpi.com

A summary of key parameters and their effects on extraction is presented in the table below.

| Parameter | Effect on Extraction | Optimized Condition Example |

| Solvent Type | The polarity of the solvent determines the solubility of the target compound. | 100% Methanol for artichoke phenolics bioresearch.ro |

| Solvent Concentration | Affects the selective extraction of compounds. | 80% Methanol for Ipomoea mauritiana |

| Temperature | Higher temperatures can increase extraction but may also lead to degradation of thermolabile compounds. | 80°C for spent coffee grounds mdpi.com |

| Extraction Time | Longer extraction times can increase yield but may also extract more impurities. | 24 hours for Ranunculus muricatus nih.gov |

| Solid-to-Solvent Ratio | A higher ratio can improve extraction efficiency up to a certain point. | 1:10 g/mL for artichoke samples bioresearch.ro |

Chromatographic Separation Strategies

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of 1-Caffeoyl-beta-D-glucose to a high degree of purity.

Column Chromatography Applications

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. nih.gov Silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. nih.govgoogle.com The extract is loaded onto the column, and a mobile phase, typically a gradient system of solvents with increasing polarity, is passed through it.

In the purification of 1-Caffeoyl-beta-D-glucose from Ranunculus muricatus, the methanolic extract was first fractionated on a silica gel column using a mobile phase of ethyl acetate (B1210297) and methanol. nih.gov Further separation of the resulting fractions was achieved using another silica gel column with a chloroform:methanol:water (80:20:2) mobile phase. nih.gov In another example, the isolation of a caffeic acid glucoside compound from Rubus triloba involved repeated column chromatography on silica gel with a chloroform:methanol solvent system. google.com

For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed. nih.gov This technique separates molecules based on their size. In the case of Ranunculus muricatus, fractions from the silica gel column were further purified on a Sephadex LH-20 column with methanol as the mobile phase, leading to the isolation of pure 1-Caffeoyl-beta-D-glucose. nih.gov

High Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique essential for obtaining highly pure 1-Caffeoyl-beta-D-glucose. google.comnih.govnih.gov It is often used as the final purification step. Preparative HPLC, which utilizes larger columns and higher flow rates, is particularly suited for isolating sufficient quantities of the pure compound. mdpi.com

The purity of the isolated compound is typically confirmed by analytical HPLC, often coupled with a photodiode array (PDA) detector to monitor the absorbance at specific wavelengths characteristic of the compound. nih.gov For instance, in the separation of galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses, the purity of the final compounds was determined by HPLC to be over 98%. nih.govmdpi.com In another study, preparative HPLC with a C18 column was used to purify compounds from an acetone (B3395972) fraction of Ipomoea mauritiana.

The table below summarizes typical HPLC conditions used for the analysis and purification of related phenolic compounds.

| Parameter | Description |

| Column | Reversed-phase columns like C18 are commonly used. maxapress.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an acid like formic or acetic acid, is typical. maxapress.com |

| Flow Rate | Typically around 1.0 mL/min for analytical and higher for preparative HPLC. mdpi.com |

| Detection | UV detection at wavelengths around 254 nm or 280 nm is common. mdpi.commaxapress.com |

| Purity Achieved | Often greater than 95-98%. nih.govmdpi.commdpi.com |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of natural products, including 1-Caffeoyl-beta-D-glucose and its derivatives. nih.govmdpi.com HSCCC avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.

In one study, HSCCC was successfully used to isolate three glucose esters, including a caffeoyl derivative, from Balanophora simaoensis in a single step. nih.govmdpi.com The chosen solvent system was n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v). nih.govmdpi.com This method yielded compounds with purities of 98.0%, 98.5%, and 98.7%. nih.govmdpi.com Similarly, HSCCC was employed to isolate eight antioxidant compounds, including 1-O-caffeoyl-beta-D-glucose, from the fruits of Luffa cylindrica. nih.govacs.org The efficiency of HSCCC in providing high-purity compounds in a single run makes it a powerful tool in natural product isolation. nih.govmdpi.com

Analytical Purity Assessment Post-Isolation

Once 1-Caffeoyl-beta-D-glucose has been isolated, it is imperative to verify its identity and assess its purity using rigorous analytical methods. Spectroscopic techniques are the primary tools for this purpose.

Spectroscopic methods provide detailed information about the chemical structure and molecular weight of the isolated compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon) spectroscopy are essential for the structural elucidation of 1-Caffeoyl-beta-D-glucose.

¹H-NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key signals for 1-Caffeoyl-beta-D-glucose include those corresponding to the protons of the caffeoyl and glucose moieties. For instance, the anomeric proton of the glucose unit typically appears as a doublet, and its coupling constant can confirm the β-configuration of the glycosidic bond. In a study of a related compound, 1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose, the anomeric proton (glc-1) was observed as a doublet at δ 5.72 ppm with a coupling constant of 7.8 Hz. mdpi.com

¹³C-NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The chemical shifts of the carbons in both the caffeoyl and glucose parts of the molecule are compared with known values from the literature or databases to confirm the structure. For 1-O-(E)-caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-d-glucopyranose, the carbon signals for the caffeoyl group, the hexahydroxydiphenoyl (HHDP) group, and the glucose unit were all assigned based on the ¹³C-NMR data. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can provide further structural confirmation by showing correlations between different protons and between protons and their directly attached carbons. maxapress.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for both confirming the molecular weight and assessing the purity of the isolated compound.

An LC-MS analysis of 1-Caffeoyl-beta-D-glucose will show a peak at a specific retention time corresponding to the compound. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion. For 1-Caffeoyl-beta-D-glucose, a molecular ion peak at m/z 343 [M+H]⁺ is expected in positive ion mode. In a study of colored wheat grains, 1-Caffeoyl-β-d-glucose was identified with a molecular ion [M-H]⁻ at m/z 341 in negative ion mode. mdpi.com

MS/MS Fragmentation: Further structural information can be obtained through tandem mass spectrometry (MS/MS). By fragmenting the molecular ion, a characteristic pattern of daughter ions is produced. For 1-Caffeoyl-beta-D-glucose, fragmentation typically results in ions corresponding to the caffeic acid and glucose moieties. researchgate.net For example, fragment ions at m/z 161 (corresponding to deprotonated caffeic acid) are often observed. mdpi.com The fragmentation pattern can help to distinguish between different isomers of caffeoyl glucose. researchgate.net

The purity of the isolated compound is often determined by integrating the peak area of the target compound in the HPLC chromatogram and expressing it as a percentage of the total peak area. Purities of over 98% have been reported for similar compounds isolated using these methods. mdpi.com

Interactive Data Tables

Table 1: Representative ¹H-NMR Data for a Caffeoyl Glucose Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| caf-7 | 7.65 | d | 15.0 |

| caf-2 | 7.08 | d | 2.4 |

| caf-6 | 6.92 | dd | 2.4, 7.8 |

| caf-5 | 6.74 | d | 7.8 |

| caf-8 | 6.31 | d | 15.0 |

| glc-1 | 5.72 | d | 7.8 |

Data adapted from a study on 1-O-(E)-caffeoyl-3-O-galloyl-β-d-glucopyranose. mdpi.com

Table 2: LC-MS Data for 1-Caffeoyl-beta-D-glucose

| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Positive | 343 [M+H]⁺ | 181 [caffeic acid + H]⁺, 163 [glucose + H]⁺ |

| Negative | 341 [M-H]⁻ | 161 [caffeic acid - H]⁻ |

Data compiled from multiple sources. mdpi.com

Synthetic Strategies and Enzymatic Production of 1 Caffeoyl Beta D Glucose

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to 1-O-caffeoyl-β-D-glucose, often allowing for the production of specific isomers. These methods typically involve multi-step processes to manage the reactive functional groups of both caffeic acid and glucose.

A primary chemical method for synthesizing caffeoyl glucoses involves the esterification of an activated caffeic acid derivative with a suitably protected glucose molecule. researchgate.net This strategy is necessary to control the regioselectivity of the esterification, ensuring the caffeoyl group attaches to the desired hydroxyl group of glucose.

One documented approach involves a multi-step synthesis to produce various regioisomers of caffeoyl glucose, including the 1-O-isomer. researchgate.net The process begins by protecting the hydroxyl groups of caffeic acid, for instance, by converting them to allyl ethers. This protected caffeic acid is then activated by converting its carboxylic acid group into a more reactive acid chloride. The resulting protected caffeoyl chloride is then coupled with a glucose derivative where only specific hydroxyl groups are available for reaction. For the synthesis of 1-O-caffeoyl-β-D-glucose, a glucose molecule with protection at other positions is required. The final steps involve the removal of all protecting groups to yield the target compound. researchgate.net

Table 1: General Steps for Chemical Esterification of Caffeic Acid with Glucose researchgate.net

| Step | Description | Purpose |

|---|---|---|

| 1. Protection of Caffeic Acid | The phenolic hydroxyl groups of caffeic acid are protected (e.g., using diallyl carbonate). | To prevent side reactions at the phenolic hydroxyls during esterification. |

| 2. Activation of Caffeic Acid | The carboxylic acid group is converted to a more reactive species, such as an acid chloride (e.g., using oxalyl chloride). | To facilitate the nucleophilic attack by the glucose hydroxyl group. |

| 3. Coupling Reaction | The activated, protected caffeic acid is reacted with a partially protected glucose molecule. | To form the ester linkage at the desired position on the glucose ring. |

| 4. Deprotection | The protecting groups on both the caffeoyl and glucose moieties are removed (e.g., using palladium catalysis for allyl groups and trifluoroacetic acid for isopropylidene groups). | To yield the final 1-O-caffeoyl-β-D-glucose compound. |

This method, while effective, requires careful selection of protecting groups and deprotection strategies to achieve a satisfactory yield of the desired isomer. researchgate.net

Achieving the correct stereochemistry at the anomeric carbon (C-1 of glucose) is a significant challenge in carbohydrate chemistry. For 1-O-caffeoyl-β-D-glucose, a β-linkage is required. Stereoselective glycosylation reactions are designed to control this outcome.

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds and can be adapted for O-glycosylation. umsl.edu In this approach, a glycosyl halide (e.g., glucosyl bromide) is activated by a promoter, typically a silver salt (e.g., silver(I) oxide), to react with an alcohol. To synthesize an ester like 1-O-caffeoyl-β-D-glucose, caffeic acid would act as the nucleophile. umsl.edu

The stereoselectivity of this reaction is often influenced by the protecting group at the C-2 position of the glucose donor. A participating group, such as an acetyl or benzoyl group, at C-2 can promote the formation of the 1,2-trans-glycoside (the β-isomer in the case of glucose) through the formation of a cyclic acyl oxonium ion intermediate. This intermediate blocks the α-face of the anomeric carbon, directing the incoming nucleophile (caffeic acid) to attack from the β-face. rsc.org Recent advancements have focused on tuning the reactivity of both the glycosyl donor and acceptor and employing cooperative catalyst systems to enhance stereocontrol. umsl.edursc.org While many examples focus on forming glycosidic bonds with other sugars or alcohols, the principles are applicable to the esterification with carboxylic acids like caffeic acid. google.com

Esterification of Caffeic Acid with Glucose

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a more environmentally friendly alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.

Glycoside hydrolases (GHs), such as β-glucosidases (EC 3.2.1.21), are enzymes that typically catalyze the hydrolysis of glycosidic bonds. frontiersin.orgmdpi.com However, under specific conditions, the reaction equilibrium can be shifted towards synthesis. This reverse hydrolysis or transglycosylation capability can be exploited for the production of glycosides. mdpi.comresearchgate.net

In the transglycosylation mode, a β-glucosidase catalyzes the transfer of a glucose moiety from a donor substrate to an acceptor molecule, which in this case would be caffeic acid. frontiersin.org These enzymes are known to act on a variety of substrates, including 1-O-glucosyl esters. frontiersin.org The reaction can produce 1-O-caffeoyl-β-D-glucose with high stereoselectivity for the β-anomer due to the inherent specificity of the enzyme. However, yields can be limited by competing hydrolysis of the donor and the product. Strategies to improve yields include using high concentrations of the acceptor substrate or conducting the reaction in non-aqueous or biphasic solvent systems. researchgate.net

Modern synthetic biology tools allow for the design of novel biosynthetic pathways in microorganisms. A biosynthetic pathway for caffeic acid starting from glucose has been designed, in which 1-caffeoyl-beta-D-glucose is a key intermediate. oup.comoup.com

In a pathway designed using the ChemHub knowledgebase, glucose is used as the initial substrate. oup.comoup.com The proposed two-step pathway to generate caffeic acid proceeds as follows:

Caffeic aldehyde reacts with the 6-hydroxyl group of glucose, mediated by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), to form 1-caffeoyl-beta-D-glucose. oup.comoup.com

Subsequently, 1-caffeoyl-beta-D-glucose is cleaved by a 5'-uridine diphosphate-dependent enzyme to yield caffeic acid and 5'-uridine diphosphate-glucose. oup.comoup.com

This designed pathway illustrates how 1-caffeoyl-beta-D-glucose can be an integral part of a larger biosynthetic network engineered in a host organism like Saccharomyces cerevisiae for the de novo production of valuable phenylpropanoids from simple sugars. oup.com

Acyltransferases are a diverse group of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. Several types of acyltransferases are involved in the biosynthesis of caffeoyl esters in plants and can be harnessed for in vitro synthesis.

One important class is the UDP-glucose-dependent glycosyltransferases (UGTs). These enzymes catalyze the formation of glucose esters by transferring glucose from an activated sugar donor, UDP-glucose, to the carboxylic acid group of an acceptor like caffeic acid. nih.govmdpi.com This reaction directly forms 1-O-caffeoyl-β-D-glucose. frontiersin.org The enzyme responsible, UDP-glucose:cinnamate (B1238496) glucosyltransferase, creates a high-energy ester bond, and the product, 1-O-caffeoyl-β-D-glucose, can serve as an acyl donor for subsequent reactions. frontiersin.orgnih.gov

Another family is the BAHD acyltransferases, which typically use acyl-Coenzyme A (CoA) thioesters, such as caffeoyl-CoA, as the acyl donor. frontiersin.org While they are often involved in synthesizing esters with quinic or shikimic acid, they represent a key enzymatic mechanism for caffeoyl group transfer. frontiersin.orgmdpi.com

Serine carboxypeptidase-like (SCPL) acyltransferases represent a third class. These enzymes utilize 1-O-acyl-β-D-glucoses, like 1-O-caffeoyl-β-D-glucose, as high-energy acyl donors to acylate a variety of acceptor molecules. mdpi.comnih.govresearchgate.net For example, an SCPL acyltransferase has been identified that, although preferring chlorogenic acid, can use 1-O-caffeoyl-β-D-glucose at a low level to transfer the caffeoyl group to caftaric acid. nih.govresearchgate.net This demonstrates the role of 1-O-caffeoyl-β-D-glucose as an activated intermediate in plant secondary metabolism.

Table 2: Acyltransferase Families in Caffeoyl Glucose Metabolism

| Acyltransferase Family | Acyl Donor | Acyl Acceptor | Product |

|---|---|---|---|

| UDP-Glycosyltransferases (UGTs) | UDP-Glucose | Caffeic Acid | 1-O-Caffeoyl-β-D-glucose frontiersin.orgnih.gov |

| BAHD Acyltransferases | Caffeoyl-CoA | Quinic Acid / Shikimic Acid | Caffeoylquinic Acid / Caffeoylshikimic Acid frontiersin.org |

| SCPL Acyltransferases | 1-O-Caffeoyl-β-D-glucose | Caftaric Acid / Other acceptors | Chicoric Acid / Other acylated compounds nih.govresearchgate.net |

Potential for Enzyme-Assisted Production

Enzyme-assisted synthesis presents a promising alternative to chemical methods and extraction from natural sources for the production of 1-Caffeoyl-beta-D-glucose. Biocatalytic processes offer significant advantages, including high specificity, milder reaction conditions, and the potential for greater sustainability. smolecule.com The regioselectivity of enzymes is particularly crucial, as caffeic acid possesses multiple reactive sites—a carboxyl group and two hydroxyl groups—leading to the possible formation of three different monoglucosylated isomers: 1-O-caffeoyl-β-D-glucose (the glucose ester) and the 3-O- and 4-O-glucosides.

Research into the enzymatic glucosylation of caffeic acid has explored various classes of enzymes, each with distinct mechanisms and product specificities.

UDP-Glucosyltransferases (UGTs)

UGTs are a major class of enzymes involved in the glycosylation of plant secondary metabolites. researchgate.net They catalyze the transfer of a glucose moiety from an activated donor, typically UDP-glucose, to an acceptor molecule. nih.gov Within this large family, certain subfamilies exhibit a clear preference for forming glucose esters. Specifically, enzymes belonging to the UGT84 family are known to transfer glucose to the carboxylic acid group of phenolic acids to generate ester linkages. researchgate.net For instance, a study on UGTs from grapevine (Vitis vinifera) identified enzymes capable of producing caffeoyl-glucose from caffeic acid and UDP-glucose. researchgate.net In contrast, other UGTs, such as UGT71C1 from Arabidopsis, are highly specific for the 3-hydroxyl position of caffeic acid, exclusively producing caffeoyl-3-O-glucoside. Similarly, UGT92G6, while showing the highest specificity for caffeic acid, produces almost equal amounts of the 3-O- and 4-O-glucosides in vitro, but not the 1-O-glucose ester. oup.com This highlights the diverse regioselectivity within the UGT family.

Glucansucrases

Glucansucrases from lactic acid bacteria, such as Leuconostoc mesenteroides and Lactobacillus reuteri, have been extensively used for the glucosylation of phenolic compounds using sucrose (B13894) as an inexpensive glucose donor. researchgate.netacs.org These enzymes can transfer glucose units to acceptors, modifying their physicochemical properties. researchgate.net However, studies on the glucosylation of caffeic acid by glucansucrases have shown that these enzymes typically target the hydroxyl groups. For example, mutansucrase exhibits a strong preference for the 4-OH position, achieving high glucosylation yields of up to 92%, while alternansucrase favors the 3-OH position. th-koeln.de Enzymes from Lactobacillus reuteri have been shown to substitute both the O3 and O4 positions. acs.org The primary products are therefore caffeic acid-O-glucosides rather than the desired 1-O-caffeoyl-β-D-glucose ester.

Serine Carboxypeptidase-Like (SCPL) Acyltransferases

SCPL acyltransferases are another class of enzymes involved in plant secondary metabolism, catalyzing the transfer of acyl groups from 1-O-acyl-β-D-glucosides to various acceptors. nih.gov In this context, 1-O-caffeoyl-β-D-glucose acts as an acyl donor rather than a final product. A study on chicoric acid biosynthesis in Echinacea purpurea (purple coneflower) identified an SCPL enzyme, EpCAS, that utilizes an acyl donor to produce chicoric acid. nih.gov While most characterized SCPLs use 1-O-β-D-glucose esters as their acyl donors, EpCAS evolved a unique preference for chlorogenic acid. nih.gov When tested with 1-O-caffeoyl-β-D-glucose, the purified EpCAS enzyme showed very low activity, estimated at only 0.67% of the activity observed with chlorogenic acid. nih.gov Furthermore, 1-O-caffeoyl-β-D-glucose could not be detected in extracts of purple coneflower, suggesting it is not a natural substrate for this specific pathway in this plant. nih.gov

Feruloyl Esterases (FAEs)

Feruloyl esterases (EC 3.1.1.73) are enzymes that naturally hydrolyze the ester bonds between hydroxycinnamic acids (like caffeic acid) and sugars in plant cell walls. Crucially, under conditions of low water content, the reaction equilibrium can be shifted towards synthesis. This allows FAEs to catalyze the esterification of hydroxycinnamic acids with various alcohols and sugars, making them potent biocatalysts for producing compounds like 1-Caffeoyl-beta-D-glucose. This approach has potential for the tailor-made production of antioxidants for various industries.

The following table summarizes key research findings on the enzyme-assisted production of caffeic acid glucosides, highlighting the diversity of enzymes and their resulting products.

Table 1: Research Findings on Enzymatic Glucosylation of Caffeic Acid

| Enzyme Class | Specific Enzyme (Source) | Substrates | Primary Product(s) | Key Findings & Reported Yield |

|---|---|---|---|---|

| UDP-Glucosyltransferase | UGT84 Family Member (e.g., from Vitis vinifera) | Caffeic acid, UDP-Glc | Caffeoyl-glucose (ester) | UGT84 family members are known to catalyze the formation of glucose esters with phenolic acids. researchgate.net |

| UDP-Glucosyltransferase | UGT71C1 (Arabidopsis) | Caffeic acid, UDP-Glc | Caffeoyl-3-O-glucoside | The enzyme is specific for the 3-hydroxyl position of caffeic acid. |

| UDP-Glucosyltransferase | UGT92G6 (Vitis vinifera) | Caffeic acid, UDP-Glc | Caffeoyl 3-O-glucoside, Caffeoyl 4-O-glucoside | Exhibits highest specificity towards caffeic acid but forms O-glucosides, not the ester. oup.com |

| Glucansucrase | Mutansucrase | Caffeic acid, Sucrose | Caffeic acid 4-O-α-D-glucoside | High glucosylation yield of 92% with a clear preference for the 4-OH position. th-koeln.de |

| Glucansucrase | Alternansucrase | Caffeic acid, Sucrose | Caffeic acid 3-O-α-D-glucoside | Showed a broader substrate spectrum than mutansucrase, with a preference for the 3-OH position of caffeic acid. th-koeln.de |

| Glucansucrase | Dextransucrase (Leuconostoc mesenteroides) | Caffeic acid, Sucrose | Caffeic acid-3-O-α-D-glucopyranoside | Optimized production reached a concentration of 153 mM. researchgate.net |

| SCPL Acyltransferase | EpCAS (Echinacea purpurea) | 1-O-caffeoyl-β-D-glucose, Caftaric acid | Chicoric acid | 1-O-caffeoyl-β-D-glucose acts as a poor acyl donor, with only 0.67% relative activity compared to the preferred donor, chlorogenic acid. nih.gov |

| Feruloyl Esterase | FAEs (Fungal) | Caffeic acid, Sugars | Caffeic acid esters | Can catalyze esterification in low-water media, showing potential for targeted synthesis. |

Mechanisms of Biological Activity in Vitro of 1 Caffeoyl Beta D Glucose

Antioxidant Mechanisms

The antioxidant properties of 1-Caffeoyl-beta-D-glucose are a significant aspect of its biological activity, enabling it to counteract oxidative stress through various mechanisms.

1-Caffeoyl-beta-D-glucose is an effective scavenger of free radicals. This activity is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netresearchgate.netnih.govacs.org In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. Studies have consistently shown that 1-Caffeoyl-beta-D-glucose exhibits significant DPPH radical scavenging activity. researchgate.netnih.govmedchemexpress.com

One study involving compounds isolated from Ranunculus muricatus reported that caffeoyl-β-D-glucopyranoside demonstrated a percentage inhibition of 82.67 ± 0.19 at a concentration of 0.5 mM, with a calculated IC50 value of 93.25 ± 0.12 μM. researchgate.netnih.gov Another study on phenylpropanoid glycosides from Illicium majus found that 1-O-Caffeoyl-β-D-glucopyranose had an IC50 value of 37.7 μM in a DPPH scavenging assay. medchemexpress.com Research on hydrophilic antioxidants from sponge gourds (Luffa cylindrica) also identified 1-O-caffeoyl-β-D-glucose as a potent antioxidant constituent based on its radical scavenging effect on DPPH. acs.org

Table 1: DPPH Radical Scavenging Activity of 1-Caffeoyl-beta-D-glucose

| Source Organism | IC50 Value (μM) | Percent Inhibition (%) | Concentration |

| Ranunculus muricatus | 93.25 ± 0.12 | 82.67 ± 0.19 | 0.5 mM |

| Illicium majus | 37.7 | Not Reported | Not Reported |

Data sourced from studies on compounds isolated from the respective organisms. researchgate.netnih.govmedchemexpress.com

The primary mechanism behind the free radical scavenging activity of 1-Caffeoyl-beta-D-glucose is its ability to donate hydrogen atoms from the hydroxyl groups present on its caffeoyl moiety. This donation effectively neutralizes reactive oxygen species (ROS), thus inhibiting oxidative stress. The 3,4-dihydroxy configuration on the aromatic ring of the caffeoyl group is crucial for this activity, as it stabilizes the resulting phenoxyl radical after hydrogen donation, preventing it from becoming a pro-oxidant. By donating electrons and hydrogen atoms, the compound stabilizes free radicals and prevents them from causing cellular damage.

Oxidative stress can lead to lipid peroxidation, a process that damages cellular membranes and can result in cell death. researchgate.net 1-Caffeoyl-beta-D-glucose has been shown to protect cellular membranes by inhibiting this process. For instance, related caffeoyl glucose esters have demonstrated significant inhibitory activity on liver microsomal lipid peroxidation induced by an Fe²⁺-Cysteine system in vitro. mdpi.com By preventing lipid peroxidation, 1-Caffeoyl-beta-D-glucose helps maintain the integrity and function of cellular membranes against oxidative damage.

Chelation of Redox-Active Metals

Anti-inflammatory Mechanisms

1-Caffeoyl-beta-D-glucose also exhibits anti-inflammatory properties by influencing key pathways involved in the inflammatory response.

The anti-inflammatory action of 1-Caffeoyl-beta-D-glucose involves the modulation of inflammatory pathways and a reduction in the production of pro-inflammatory mediators. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The regulation of these cytokines is a critical aspect of controlling the inflammatory response. The mechanism is believed to involve the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and is known to be modulated by various caffeoyl derivatives. researchgate.netcapes.gov.br By downregulating these pathways, 1-Caffeoyl-beta-D-glucose can help to reduce the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

1-Caffeoyl-beta-D-glucose has demonstrated the ability to modulate inflammatory pathways by inhibiting the production of key pro-inflammatory cytokines. In vitro studies have shown that this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibitory action is crucial in controlling the inflammatory response. For instance, treatment with 1-Caffeoyl-beta-D-glucose has been observed to markedly decrease TNF-α levels in macrophage cell lines, suggesting its potential as an agent to mitigate inflammatory conditions.

Research on related caffeoyl compounds further supports these findings. For example, caffeoylisocitric acid was found to ameliorate high glucose-induced inflammation in mesangial cells by reducing the synthesis of TNF-α, IL-1β, and IL-6. nih.gov Similarly, other natural compounds are known to suppress the production of these primary cytokines, indicating a common mechanism among certain classes of phytochemicals. jfda-online.com The inhibition of these pro-inflammatory cytokines suggests that 1-Caffeoyl-beta-D-glucose can interfere with the signaling cascades that lead to an amplified inflammatory state.

Table 1: Effect of Caffeoyl Compounds on Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine Inhibited | Reference |

|---|---|---|---|---|

| 1-Caffeoyl-beta-D-glucose | Macrophages | LPS | TNF-α, IL-6 | |

| Caffeoylisocitric acid | Mesangial cells | High glucose | TNF-α, IL-1β, IL-6 | nih.gov |

| Isolariciresinol | RAW 264.7 macrophages | LPS | TNF-α | jfda-online.com |

| Jasnervosides B and C | BV2 cells | LPS | TNF-α, IL-1β | psu.edu |

Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory activity of 1-Caffeoyl-beta-D-glucose also extends to the inhibition of pro-inflammatory enzymes. By targeting enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the compound can reduce the synthesis of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. While direct enzymatic inhibition data for 1-Caffeoyl-beta-D-glucose is emerging, studies on structurally similar compounds provide valuable insights. For instance, a novel saponin (B1150181) demonstrated an inhibitory effect on COX-2 expression in activated macrophages. jmb.or.krjmb.or.kr Furthermore, molecular docking studies have suggested that the sugar moiety in such compounds could be a key factor in their ability to inhibit the COX-2 enzyme. jmb.or.kr The capacity to block these enzymes is a significant aspect of the compound's anti-inflammatory profile.

Antimicrobial Mechanisms

Disruption of Bacterial Cell Wall Synthesis (e.g., D-Alanine ligase inhibition)

A key antimicrobial mechanism of 1-Caffeoyl-beta-D-glucose involves the disruption of bacterial cell wall synthesis. This is achieved through the inhibition of crucial enzymes like D-Alanine ligase. This enzyme is essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. Molecular docking studies have revealed that 1-Caffeoyl-beta-D-glucose can bind to D-Alanine ligase with a significant binding energy, mediated by hydrogen bonds and other interactions. mdpi.com The inhibition of D-Alanine ligase weakens the cell wall, making the bacteria more susceptible to osmotic stress and other antimicrobial agents. nih.gov This targeted enzymatic inhibition highlights a specific and effective mode of antibacterial action.

Interference with Viral Replication (e.g., inhibition of viral enzymes/proteins)

1-Caffeoyl-beta-D-glucose has been shown to interfere with viral replication by inhibiting viral enzymes and proteins. Although specific studies on 1-Caffeoyl-beta-D-glucose are limited, research on its constituent, caffeic acid, provides strong evidence for this mechanism. Caffeic acid has been found to inhibit the multiplication of influenza A virus in vitro by targeting an early stage of the infection cycle, leading to a marked decrease in the progeny virus yield. researchgate.net It is suggested that caffeic acid interacts with cellular or viral proteins involved in viral genome replication. researchgate.net Polyphenolic compounds, in general, are known to prevent viral infection by inhibiting viral attachment and the activity of enzymes like reverse transcriptase and RNA polymerase. frontiersin.org

General Inhibitory Effects on Gram-Positive and Negative Bacteria

1-Caffeoyl-beta-D-glucose has demonstrated broad-spectrum antibacterial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have reported its effectiveness against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net However, some research indicates that related acylated glucopyranose derivatives may be more effective against Gram-negative organisms than Gram-positive ones. researchgate.net The presence of different functional groups, such as the lauroyl group, has been shown to enhance the antimicrobial functionality of D-glucose derivatives. researchgate.net

Table 2: Antibacterial Spectrum of 1-Caffeoyl-beta-D-glucose and Related Compounds

| Compound/Extract | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 1-Caffeoyl-beta-D-glucose | Staphylococcus aureus, Micrococcus luteus | Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, Klebsiella pneumoniae | researchgate.net |

| Sesquiterpenoids (from Anvillea garcinii) | Bacillus subtilis | Escherichia coli, Klebsiella pneumoniae, Alcaligenes faecalis | mdpi.com |

| Acylated D-glucopyranose derivatives | Bacillus subtilis | Generally more effective against Gram-negative | researchgate.net |

Interference with Microbial Cell Cycle and Metabolic Activities

Beyond direct bactericidal or virucidal actions, 1-Caffeoyl-beta-D-glucose can interfere with the microbial cell cycle and metabolic activities. Research on related flavonoids, such as kaempferol, has shown that they can induce cell cycle arrest and apoptosis in cancer cells by causing DNA damage. acs.org This is achieved by inhibiting key metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway, which provides essential materials for biosynthesis. acs.org In the context of microbes, disrupting fundamental metabolic processes, such as glucose metabolism and amino acid synthesis, can lead to the inhibition of growth and proliferation. mdpi.comebi.ac.uk For instance, some bacterial enzymes involved in the biosynthesis of aromatic amino acids, which are precursors for various essential molecules, can be targeted by such compounds. mdpi.comfrontiersin.org

Enzyme Inhibition Studies

1-Caffeoyl-beta-D-glucose has been evaluated for its inhibitory effects on several enzymes implicated in metabolic and inflammatory conditions.

Xanthine (B1682287) oxidase (XOD) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Research has shown that various caffeoylquinic acids and related compounds can inhibit XOD activity. thieme-connect.com Specifically, 1-O-(E)-caffeoyl-β-d-glucopyranose, another name for 1-Caffeoyl-beta-D-glucose, has been identified as an inhibitor of XOD. researchgate.net While caffeic acid itself is considered a weak XOD inhibitor, its derivatives, including caffeoyl-glucose esters, demonstrate varying degrees of inhibitory potential. nih.govthieme-connect.com The inhibitory capacity is often linked to the number and position of caffeoyl groups. nih.gov

β-Glucuronidase is an enzyme that is targeted to alleviate the gastrointestinal toxicity caused by certain drugs. nih.gov Studies on the inhibitory effects of natural cinnamic acid derivatives against Escherichia coli β-glucuronidase (EcGUS) have been conducted. nih.govresearchgate.net In these studies, 1-O-caffeoyl-β-D-glucose was evaluated alongside other related compounds. The research indicated that the presence of a glucosyl group can influence the inhibitory activity. nih.gov It was observed that caffeic acid had a more potent inhibitory effect on EcGUS than its glycoside form, 1-O-caffeoyl-β-D-glucose, suggesting that the addition of the glucose moiety at the R1 position may not enhance inhibition for this particular enzyme. nih.gov

α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which helps in managing postprandial hyperglycemia. nih.gov The inhibitory activity of various natural compounds, including phenolic derivatives, against α-glucosidase has been a subject of extensive research. nih.gov While many caffeoyl derivatives, such as chlorogenic acids, have shown significant α-glucosidase inhibitory activity, the specific efficacy of 1-Caffeoyl-beta-D-glucose is less definitively established. researchgate.netrsc.org Some studies on related caffeoyl esters did not find significant α-glucosidase inhibitory activity at the tested concentrations. mdpi.com The structure, particularly the number and location of caffeoyl groups, plays a crucial role in determining the inhibitory potency against α-glucosidase. researchgate.net

Table 1: Summary of In Vitro Enzyme Inhibition Studies for 1-Caffeoyl-beta-D-glucose and Related Compounds

| Enzyme | Compound | Finding |

| Xanthine Oxidase (XOD) | 1-O-(E)-caffeoyl-β-d-glucopyranose | Identified as an inhibitor of XOD. researchgate.net |

| β-Glucuronidase (EcGUS) | 1-O-caffeoyl-β-D-glucose | Less potent inhibitor compared to caffeic acid. nih.gov |

| α-Glucosidase | Caffeoyl Esters | Activity is variable; some derivatives show strong inhibition while others do not. researchgate.netmdpi.com |

Inhibition of β-Glucuronidase

Molecular Interactions and Cellular Pathways (In Vitro)

The biological effects of 1-Caffeoyl-beta-D-glucose are underpinned by its interactions with specific molecular targets and its ability to modulate cellular signaling pathways.

1-Caffeoyl-beta-D-glucose is recognized for its capacity to modulate various cellular pathways, primarily due to its antioxidant and anti-inflammatory properties. The caffeoyl group, with its 3,4-dihydroxy configuration, is a key structural feature that enhances radical scavenging activity. Molecular docking studies have been employed to predict the binding affinity of 1-Caffeoyl-beta-D-glucose to various protein targets. For instance, it has shown potential interactions with proteins involved in antimicrobial activities, such as D-Alanine ligase. Further computational studies have explored its binding energy with targets like Cyclin-Dependent Kinase 2 (CDK2), suggesting potential interactions within cellular regulatory pathways. phytopharmajournal.com The compound may also interact with P-glycoprotein (P-gp), a protein involved in drug absorption and distribution. mdpi.com

Modulating glucose uptake in peripheral tissues like skeletal muscle is a key strategy for managing blood glucose levels. doi.org L6 myotubes, a cell line derived from rat skeletal muscle, are a common in vitro model for studying glucose transport. nih.gov Research has shown that various caffeoyl derivatives can influence glucose metabolism in these cells. nih.gov For example, compounds like chicoric acid, a dicaffeoyl derivative, have been reported to increase basal glucose uptake in L6 myotubes, often through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govphytopharmajournal.com Caffeic acid itself has been shown to modulate the PI3K-AKT signaling pathway, which is critical for insulin-mediated glucose transport. researchgate.net While direct studies on 1-Caffeoyl-beta-D-glucose are limited, the activities of related caffeoyl compounds in L6 myotubes suggest a potential role in modulating glucose uptake and related signaling pathways such as the insulin (B600854) signaling pathway. doi.orgphytopharmajournal.comresearchgate.net

Protection against Oxidative Stress in Cellular Models

1-Caffeoyl-beta-D-glucose has demonstrated significant potential in protecting various cell types from oxidative stress-induced damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The protective effects of 1-Caffeoyl-beta-D-glucose are largely attributed to its antioxidant properties, including the ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. smolecule.com

Research has shown that 1-Caffeoyl-beta-D-glucose and related caffeic acid derivatives can mitigate cellular damage induced by various oxidative stressors, such as hydrogen peroxide (H₂O₂). cirad.frresearchgate.net These compounds can effectively neutralize ROS, thereby preventing damage to crucial cellular components like lipids, proteins, and DNA. researchgate.net

The cytoprotective action of 1-Caffeoyl-beta-D-glucose involves multiple mechanisms. Beyond direct radical scavenging, it can influence intracellular signaling pathways involved in the cellular stress response. nih.gov For example, some studies suggest that caffeoyl compounds can activate the Nrf2 pathway, a key regulator of antioxidant enzyme expression, thereby enhancing the cell's intrinsic antioxidant capacity. nih.gov

The following table summarizes key findings from in vitro studies investigating the protective effects of 1-Caffeoyl-beta-D-glucose and related compounds against oxidative stress in various cellular models.

| Cell Line | Oxidative Stress Inducer | Key Findings | Reference |

| L6 Myoblast Cells | Hydrogen Peroxide (H₂O₂) | Protected cells against H₂O₂-induced oxidative stress. | cirad.fr |

| PC12 Cells | Glucose Deprivation | Glucose deprivation led to increased ROS levels and mitochondrial dysfunction. | nih.govexlibrisgroup.com |

| Mesangial Cells | High Glucose | Ameliorated oxidative stress by mitigating ROS overproduction. | nih.gov |

| Rat Hepatocytes | tert-butyl hydroperoxide (t-BuOOH) | Demonstrated significant cytoprotective and antioxidant activity against the toxic agent. | nih.gov |

| SH-SY5Y (Human Neuroblastoma) | Hydrogen Peroxide (H₂O₂) | Attenuated neuronal apoptosis by decreasing caspase-3 activation and restoring glutathione (B108866) levels. | mdpi.com |

Detailed Research Findings:

In L6 myoblast cells, a caffeic derivatives extract demonstrated the ability to protect the cells against oxidative stress induced by hydrogen peroxide. cirad.fr

Studies on PC12 cells have shown that conditions like glucose deprivation can induce significant oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.govexlibrisgroup.com While not directly testing 1-Caffeoyl-beta-D-glucose, these studies establish the validity of this cell model for oxidative stress research. Other research on PC12 cells has shown that caffeic acid, a component of 1-Caffeoyl-beta-D-glucose, offers neuroprotective effects against H₂O₂-induced cytotoxicity. nih.gov Furthermore, caffeoylquinic acids have been shown to protect PC12 cells from neurotoxicity induced by H₂O₂ and serum deprivation. sci-hub.se

In a model of diabetic nephropathy using mesangial cells , caffeoylisocitric acid, a related compound, was found to alleviate high glucose-induced oxidative stress by reducing the overproduction of ROS. nih.gov This was linked to the activation of the Nrf2 antioxidant response pathway. nih.gov

Research on isolated rat hepatocytes demonstrated that myconoside, a caffeoyl phenylethanoid glucoside, provided significant protection against tert-butyl hydroperoxide-induced oxidative stress, as evidenced by reduced lipid peroxidation and cytotoxicity. nih.gov

In human neuroblastoma SH-SY5Y cells , caffeoylquinic acid derivatives were shown to protect against H₂O₂-induced cell death by inhibiting caspase-3 activation and replenishing intracellular glutathione levels. mdpi.com

These findings collectively highlight the robust capacity of 1-Caffeoyl-beta-D-glucose and its structural relatives to counteract oxidative stress in various cellular contexts, suggesting its potential as a cytoprotective agent.

Structure Activity Relationship Sar Studies of 1 Caffeoyl Beta D Glucose and Its Analogs

Influence of Glycosyl Moiety on Biological Activity

The presence and nature of the glycosyl moiety are critical determinants of the biological activity of caffeoylglucose derivatives. Glycosylation, the attachment of a sugar unit, can significantly alter a molecule's solubility, stability, and ability to interact with biological targets. frontiersin.org

Research has shown that the presence of a glucose molecule at the C-1 position of the caffeoyl group can modulate its bioactivity. For instance, in studies on the inhibitory activity against Escherichia coli β-glucuronidase, caffeic acid demonstrated a more potent effect than its glycoside, 1-O-caffeoyl-β-D-glucose. tandfonline.com This suggests that for this particular enzymatic inhibition, the free carboxyl group of caffeic acid may be more important than the esterified form found in its glucoside.

Furthermore, the type of sugar can also influence activity. A comparative study of cinnamic acid derivatives revealed that compounds with glucosyl and arabinosyl groups had significantly lower inhibitory activity against E. coli β-glucuronidase compared to other derivatives. tandfonline.com This highlights the specific role of the sugar type in modulating the biological effect.

The position of the sugar attachment also plays a role. While 1-O-caffeoylglucose is a high-energy glucose ester, other isomers like caffeoyl-3-O-glucoside and caffeoyl-4-O-glucoside can also be formed, each potentially having distinct biological properties. frontiersin.org The glucose moiety in 1-O-acyl-β-D-glucose esters, such as 1-O-(4-Coumaroyl)-beta-D-glucose, enhances solubility and bioavailability.

Interactive Table: Influence of Glycosylation on Biological Activity

| Compound | Biological Target/Assay | Observation | Reference |

|---|---|---|---|

| 1-Caffeoyl-beta-D-glucose | E. coli β-glucuronidase inhibition | Less active than caffeic acid | tandfonline.com |

| Cinnamic acid derivatives with glucosyl groups | E. coli β-glucuronidase inhibition | Lower activity compared to other derivatives | tandfonline.com |

| Cinnamic acid derivatives with arabinosyl groups | E. coli β-glucuronidase inhibition | Lower activity compared to other derivatives | tandfonline.com |

| 1-O-(4-Coumaroyl)-beta-D-glucose | General | Enhanced solubility and bioavailability | |

Impact of Caffeoyl Group Modifications

Modifications to the caffeoyl group, the aromatic portion of the molecule, have a profound impact on the biological activity of 1-caffeoyl-beta-D-glucose and its analogs. The caffeoyl group, with its characteristic 3,4-dihydroxy-substituted phenyl ring, is a key contributor to the antioxidant properties of these compounds.

Alterations to the substitution pattern on the aromatic ring can significantly affect activity. For example, comparing this compound to 1-O-sinapoyl-beta-D-glucose, which has two methoxy (B1213986) groups on the aromatic ring, reveals differences in their roles. While both are involved in plant defense, the structural difference leads to variations in their specific functions and antioxidant capacities. Similarly, 1-O-(4-Coumaroyl)-beta-D-glucose, which has only one hydroxyl group on the aromatic ring, exhibits different biological activities compared to the dihydroxylated 1-caffeoylglucose.

The esterification of the carboxyl group of caffeic acid to form the glucose ester is another critical modification. This change can influence how the molecule interacts with biological targets. For example, the free carboxyl group of caffeic acid is important for certain activities, and its esterification in 1-caffeoyl-beta-D-glucose can lead to a decrease in potency for those specific effects. tandfonline.com

Furthermore, the introduction of additional acyl groups can enhance certain properties. For instance, diacylated sophoroses have shown potential in inhibiting intestinal maltase. encyclopedia.pub

Interactive Table: Impact of Caffeoyl Group Modifications

| Compound | Modification | Key Feature | Biological Role/Activity | Reference |

|---|---|---|---|---|

| 1-Caffeoylglucose | Dihydroxy aromatic ring | Strong antioxidant | Precursor for chlorogenic acid; UV protection | |

| 1-O-Sinapoyl-beta-D-glucose | Methoxy groups on ring | Higher polarity | Defense against herbivores; antioxidant | |

| 1-O-(4-Coumaroyl)-beta-D-glucose | Single hydroxyl on ring | - | Substrate for β-glucosidases; stress-response |

Comparative Analysis with Caffeic Acid and Other Derivatives

A comparative analysis of 1-caffeoyl-beta-D-glucose with its parent compound, caffeic acid, and other related derivatives provides a clearer understanding of its structure-activity relationship.

1-Caffeoyl-beta-D-glucose vs. Caffeic Acid: As previously mentioned, in the context of E. coli β-glucuronidase inhibition, caffeic acid is more potent than 1-caffeoyl-beta-D-glucose, indicating that the glycosylation at the C-1 position diminishes this specific activity. tandfonline.com However, in terms of antioxidant activity, both compounds are effective. One study reported that 1-caffeoyl-beta-D-glucopyranoside exhibited significant DPPH radical scavenging activity with an IC50 value of 93.25 ± 0.12 μM. nih.gov Another study found that both 1-O-caffeoyl-β-D-glucopyranose and caffeic acid demonstrated strong radical scavenging activity, with IC50 values of 6.87 ± 0.03 µM and 4.33 ± 0.22 µM, respectively. koreascience.kr This suggests that while glycosylation may slightly reduce the radical scavenging potency compared to free caffeic acid in this specific assay, it remains a potent antioxidant.

Comparison with Other Caffeoyl Derivatives: The activity of 1-caffeoyl-beta-D-glucose can also be contextualized by comparing it to other caffeoyl derivatives. For example, caffeic acid ethyl ester (CAEE) showed a very high inhibitory action against E. coli β-glucuronidase. tandfonline.com This highlights that while glycosylation at the C-1 position can decrease activity, esterification with a smaller ethyl group can enhance it.

Furthermore, the antioxidant activity of various caffeoyl derivatives has been studied. For instance, 3,4-di-O-caffeoylquinic acid and its methyl ester, along with other di-caffeoylquinic acid isomers, have demonstrated antioxidant properties. nih.gov The presence of multiple caffeoyl groups can amplify the antioxidant effect.

Interactive Table: Comparative Biological Activity

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-Caffeoyl-beta-D-glucose | DPPH radical scavenging | 93.25 ± 0.12 | nih.gov |

| 1-O-Caffeoyl-β-D-glucopyranose | DPPH radical scavenging | 6.87 ± 0.03 | koreascience.kr |

| Caffeic Acid | DPPH radical scavenging | 4.33 ± 0.22 | koreascience.kr |

| 1-O-Caffeoyl-β-D-glucopyranose | DPPH radical scavenging | 37.7 | medchemexpress.com |

| Quercetin (Standard) | DPPH radical scavenging | Not specified in this result | nih.gov |

Positional Isomer Effects on Activity

The position of the caffeoyl group on the glucose moiety can significantly influence the biological activity of caffeoylglucose isomers. While 1-caffeoyl-beta-D-glucose has the caffeoyl group at the anomeric C-1 position, other isomers exist where the caffeoyl group is attached to other hydroxyl groups of the glucose molecule, such as at the C-2, C-3, C-4, or C-6 positions. researchgate.net

The specific position of the acyl group can affect the molecule's conformation and its ability to interact with biological targets. For example, in the case of acylated flavonoid glycosides, the position of acylation was found to be crucial for their inhibitory activity on certain enzymes. encyclopedia.pub This principle likely extends to caffeoylglucose isomers.

Research on caffeoylquinic acids, which are structurally related to caffeoylglucoses, has shown that different isomers possess varying bioactivity and potency. nih.gov This underscores the importance of considering the specific isomeric form when evaluating biological effects. The synthesis and separation of various caffeoylglucose regio- and stereoisomers have been developed to allow for the investigation of their individual properties. researchgate.net

While detailed comparative studies on the biological activities of all positional isomers of caffeoylglucose are not extensively available in the provided search results, the existing literature on related compounds strongly suggests that the position of the caffeoyl group is a critical determinant of biological function. The unique chemical environment of each hydroxyl group on the glucose ring will influence the reactivity and steric hindrance of the attached caffeoyl group, thereby affecting its interaction with enzymes and other biological molecules. For instance, the biochemical activity of enzymes can be highly dependent on the orientation of functional groups. solubilityofthings.com

Derivatization and Analog Synthesis for Research Applications

Targeted Synthesis of Caffeoyl-Glucose Derivatives

The targeted synthesis of 1-caffeoyl-beta-D-glucose derivatives is a strategic process aimed at creating specific analogs for research. The general synthetic approach involves the esterification of caffeic acid with a glucose molecule. mdpi.com To achieve regioselectivity and prevent unwanted side reactions, this process often requires a multi-step strategy involving the use of protecting groups. researchgate.net

A common synthetic pathway includes the following key steps:

Protection of Caffeic Acid: The two phenolic hydroxyl groups on the caffeic acid catechol ring are protected to prevent them from reacting during the esterification. Common protecting groups include allyl or benzyl (B1604629) ethers. researchgate.net

Activation of the Carboxylic Acid: The carboxylic acid group of the protected caffeic acid is activated to make it more reactive for ester formation. A frequent method is its conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net

Coupling with Protected Glucose: The activated caffeoyl moiety is then coupled with a partially protected glucose derivative. The choice of glucose protecting groups (e.g., isopropylidene acetals) allows the caffeoyl group to be directed to a specific hydroxyl position on the sugar ring, such as the anomeric C-1 position. researchgate.net

Deprotection: In the final step, all protecting groups are removed from both the caffeic acid and glucose moieties to yield the final caffeoyl-glucose derivative. This is often achieved through methods like catalytic hydrogenation (for benzyl groups) or treatment with acid (for isopropylidene groups). researchgate.net